molecular formula C7H8N2O2 B1358379 Methyl 6-methylpyrimidine-4-carboxylate CAS No. 73955-53-0

Methyl 6-methylpyrimidine-4-carboxylate

Cat. No. B1358379
CAS RN: 73955-53-0
M. Wt: 152.15 g/mol
InChI Key: NFDAXWQMJFTLRZ-UHFFFAOYSA-N
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Description

“Methyl 6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-methylpyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-methylpyrimidine-4-carboxylate” are not available, pyrimidines are known to participate in various chemical reactions. For instance, they can undergo reactions such as oxidative annulation involving anilines, aryl ketones, and DMSO .


Physical And Chemical Properties Analysis

“Methyl 6-methylpyrimidine-4-carboxylate” is a compound with a molecular weight of 152.15 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Synthesis of Bicyclic [6 + 6] Systems

Specific Scientific Field

Organic Chemistry

Summary of the Application

The chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems are being studied .

Methods of Application or Experimental Procedures

A regioselective synthetic route to prepare pyrimido[5,4-d]pyrimidine-2,4,6,8(3 H,7 H)-tetraones was reported. In this route, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate was alkylated with n-butyl iodide in the presence of sodium hydride to give the mono- and dialkylated products .

Results or Outcomes

This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date, where the compounds have been applied on a large scale in the medical and pharmaceutical fields .

Antiviral Agents

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Pyrimidine and its derivatives have been proven to have antiviral activity. This has led researchers to study the potential of these compounds as antiviral agents .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The antiviral activity was evaluated using various in vitro and in vivo assays .

Results or Outcomes

The results revealed that some of the synthesized triazole-pyrimidine hybrid compounds have promising antiviral properties .

Anticancer Agents

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Pyrimidine and its derivatives have been proven to have anticancer activity. This has led researchers to study the potential of these compounds as anticancer agents .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The anticancer activity was evaluated using various in vitro and in vivo assays .

Results or Outcomes

The results revealed that some of the synthesized triazole-pyrimidine hybrid compounds have promising anticancer properties .

Synthesis of Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate

Specific Scientific Field

Organic Chemistry

Summary of the Application

The synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate is an important process in organic chemistry .

Methods of Application or Experimental Procedures

The initial S N Ar of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of DIPEA in 1-methyl-2-pyrrolidinone (NMP) at 140 °C produced an adduct. This adduct was then condensed with three different synthesized acids to give the final pyrimidinamide derivatives .

Results or Outcomes

This process resulted in the successful synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate .

Biological Applications of Coordinative Compounds Based on Unsaturated Carboxylates

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have valuable antimicrobial and antitumor activities .

Methods of Application or Experimental Procedures

These compounds are synthesized and then tested for their antimicrobial and antitumor activities using various in vitro and in vivo assays .

Results or Outcomes

The results revealed that some of these coordinative compounds have promising antimicrobial and antitumor properties .

properties

IUPAC Name

methyl 6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDAXWQMJFTLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623365
Record name Methyl 6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylpyrimidine-4-carboxylate

CAS RN

73955-53-0
Record name Methyl 6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.77 g (16.37 mmol) of 4,6-dimethylpyrimidine was dissolved in 20 ml of water and stirred. 5.69 g (36.01 mmol) of potassium permanganate solution in 60 ml of water was added thereto and heated at temperature of 70° C. to 75° C. After the color of potassium permanganate disappeared, the mixture was filtered with celite and extracted with dichloromethane to collect the remaining starting material. The aqueous layer was removed under reduced pressure to obtain potassium 6-methylpyrimidine-4-carboxylate (Intermediate compound 57). 3.45 g of the intermediate compound 57 was mixed with 250 ml of methanol and 1.7 ml of conc. sulfuric acid, and the mixture was refluxed under heating for 6 hours. The solvent in the mixture was then removed under reduced pressure. The residue was diluted with ethyl acetate and water, and neutralized by sodium bicarbonate solution, and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The concentrated product was purified by the column chromatography (ethylacetate:hexane=1:1) to obtain 6-methylpyrimidine-4-carboxylic acid methyl ester (Intermediate compound 58, 930 mg, Yield of the first and second steps: 37%). The intermediate compound 58 was then subjected to the fifth step in the reaction of Example 1 to obtain 6-methylpyrimine-4-carboxylic acid (Intermediate compound 59, Yield of the third step: 62%). Next, the intermediate compound 59 and (−)-thiodeacetyl colchicine were subjected to the sixth step in the reaction of Example 1 to obtain the title compound 21 (Yield of the fourth step: 37%).
[Compound]
Name
intermediate
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
compound 57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One

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